molecular formula C12H13N3OS2 B2769659 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-3-carboxamide CAS No. 1797981-54-4

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-3-carboxamide

Cat. No. B2769659
CAS RN: 1797981-54-4
M. Wt: 279.38
InChI Key: QHRKHOKDNJOMDX-UHFFFAOYSA-N
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Description

“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-3-carboxamide” is a complex organic compound that contains several functional groups including a thiazole ring, a pyrrolidine ring, and a carboxamide group . These functional groups are often found in biologically active compounds, suggesting that this compound may have potential biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and pyrrolidine rings, and the attachment of the carboxamide group . The exact synthesis process would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The thiazole and pyrrolidine rings in the compound are five-membered rings, with the thiazole ring containing a sulfur and a nitrogen atom, and the pyrrolidine ring containing a nitrogen atom . The presence of these rings and the carboxamide group could have significant effects on the compound’s reactivity and biological activity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups it contains. For example, the thiazole ring is known to undergo reactions with electrophiles at the carbon atom adjacent to the sulfur atom . The carboxamide group could participate in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents . The compound’s melting point, boiling point, and other physical properties would depend on the specific arrangement of its atoms and the intermolecular forces between its molecules .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives often exhibit antimicrobial properties. In the case of our compound, some synthesized derivatives have demonstrated discrete antimicrobial activity . Researchers have explored its effects against bacteria and fungi, making it a potential candidate for novel antimicrobial agents.

Medicinal Chemistry

Given the prevalence of thiazole derivatives in medicinal chemistry, our compound warrants investigation. It may exhibit anti-inflammatory, antipyretic, antiviral, and antifungal properties. Additionally, it could potentially be used in treatments for conditions like Alzheimer’s disease, hypertension, and diabetes .

Cytotoxicity and Antitumor Activity

Thiazole derivatives have shown promise as anticancer agents. While specific studies on our compound are lacking, exploring its cytotoxic effects on cancer cell lines could be worthwhile . Perhaps it holds hidden potential in the fight against cancer.

Molecular Docking Studies

Researchers have conducted molecular docking studies to predict the antibacterial and antifungal mechanisms of related compounds. These studies provide insights into how our compound interacts with bacterial and fungal targets, aiding drug design and development .

properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c16-11(9-2-5-17-8-9)14-10-1-4-15(7-10)12-13-3-6-18-12/h2-3,5-6,8,10H,1,4,7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRKHOKDNJOMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CSC=C2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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